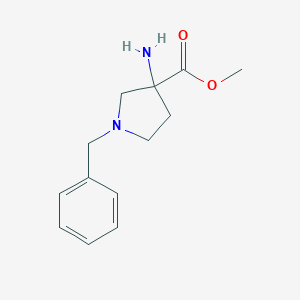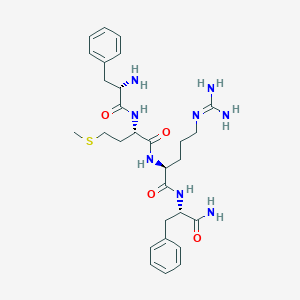
苯丙氨酸精氨酸酰胺
描述
科学研究应用
苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰技术模型肽。
生物学: 研究其在调节无脊椎动物的生理过程中的作用,如心率、血压、肠道蠕动、摄食行为和繁殖.
作用机制
苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 通过与特定受体(如 G 蛋白偶联受体 (GPCR) 和苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 门控钠通道 (FaNaCs))结合发挥作用。结合后,它激活细胞内信号通路,导致各种生理反应。 例如,在硬壳蛤中,苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 通过增加细胞质环状腺苷单磷酸 (cAMP) 水平,增加心跳的力量和频率 . 在其他无脊椎动物中,它通过类似机制调节肌肉收缩和其他细胞功能 .
与相似化合物的比较
苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 是一个更大的苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 相关肽 (FaRPs) 家族的一部分,这些肽在其 C 末端共有一个 -RFamide 序列。相似的化合物包括:
神经肽 F (NPF): 参与调节摄食行为和能量平衡。
短神经肽 F (sNPF): 在生长发育中发挥作用。
肌抑制素: 抑制肌肉收缩。
硫激肽: 调节肠道蠕动和摄食行为.
苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 除了 GPCR 外,还能直接激活钠通道 (FaNaCs),这使其有别于主要通过 GPCR 起作用的其他 FaRPs .
生化分析
Biochemical Properties
Fmrfamide interacts with various enzymes, proteins, and other biomolecules. Over 50 Fmrfamide-related peptides have been isolated and their structures characterized . These peptides generally exhibit excitatory action on hearts of molluscs .
Cellular Effects
Fmrfamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the cuttlefish Sepia officinalis, the complex color patterns display is under the regulation of the Fmrfamide-related peptide (FaRP) family .
Molecular Mechanism
Fmrfamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Each of the four FaRPs encoded by the cDNA in cuttlefish causes chromatophore expansion .
Temporal Effects in Laboratory Settings
The effects of Fmrfamide change over time in laboratory settings. It’s observed that several different FaRPs each cause chromatophore expansion when applied to an in vitro chromatophore bioassay .
准备方法
合成路线和反应条件
苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 可以使用固相肽合成 (SPPS) 进行合成,这是一种常用的肽合成方法。合成涉及将受保护的氨基酸顺序添加到固定在固体树脂上的生长肽链中。该过程通常包括以下步骤:
第一个氨基酸的连接: 第一个氨基酸,其氨基被保护,连接到树脂。
脱保护: 除去氨基上的保护基团,以便下一个氨基酸可以偶联。
偶联: 使用偶联试剂(如二环己基碳二亚胺 (DCC) 或苯并三唑-1-基氧基三(二甲氨基)膦六氟磷酸盐 (BOP)),将下一个受保护的氨基酸添加到生长链中。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
工业生产方法
苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 的工业生产可能涉及大规模 SPPS 或重组 DNA 技术。在重组 DNA 技术中,编码苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 的基因被插入到合适的表达系统中,如大肠杆菌,然后产生该肽。 该肽随后使用色谱技术纯化 .
化学反应分析
反应类型
苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 会经历各种化学反应,包括:
氧化: 苯丙氨酸-蛋氨酸-精氨酸-苯丙氨酸酰胺 (FMRFamide) 中的蛋氨酸残基可以被氧化成蛋氨酸亚砜或蛋氨酸砜。
还原: 二硫键(如果存在)可以被还原成游离巯基。
常用试剂和条件
氧化: 过氧化氢或甲酸可以用来氧化蛋氨酸残基。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 可以用来还原二硫键。
形成的主要产物
氧化: 蛋氨酸亚砜和蛋氨酸砜。
还原: 来自二硫键的游离巯基。
相似化合物的比较
FMRFamide is part of a larger family of FMRFamide-related peptides (FaRPs), which share the common -RFamide sequence at their C-terminus. Similar compounds include:
Neuropeptide F (NPF): Involved in regulating feeding behavior and energy balance.
Short Neuropeptide F (sNPF): Plays a role in growth and development.
Myosuppressins: Inhibit muscle contractions.
Sulfakinins: Regulate gut motility and feeding behavior.
FMRFamide is unique in its ability to directly activate sodium channels (FaNaCs) in addition to GPCRs, which distinguishes it from other FaRPs that primarily act through GPCRs .
属性
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-70-1 | |
| Record name | Fmrfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FMRFamide?
A1: FMRFamide exerts its effects by binding to specific receptors. In invertebrates, these receptors are primarily ligand-gated ion channels, specifically sodium channels known as FMRFamide-gated sodium channels (FaNaCs) []. Upon binding, these channels open, allowing an influx of sodium ions into the cell, leading to depolarization and neuronal excitation [, ].
Q2: Does FMRFamide only activate excitatory pathways?
A2: While FMRFamide often has excitatory effects, it can also modulate potassium channels, leading to hyperpolarization and neuronal inhibition [, , ]. For instance, in Aplysia neurons, FMRFamide can enhance a potassium current similar to the S-current, which is typically suppressed by serotonin [, ].
Q3: How does FMRFamide's modulation of ion channels translate into physiological effects?
A3: FMRFamide's modulation of ion channels influences various physiological processes. For example, in mollusks, it plays a role in cardiac activity, muscle contraction, and modulation of synaptic transmission [, , , , ]. In insects, it has been implicated in the control of heart rate, gut motility, and possibly development and reproduction [, ].
Q4: Does FMRFamide always act directly on ion channels?
A4: While FMRFamide primarily acts on ligand-gated ion channels in invertebrates, research suggests it might also utilize second messenger systems in some instances [, ]. For example, in Aplysia, evidence points towards the involvement of a G-protein in mediating FMRFamide's effects on potassium currents [].
Q5: Are there differences in how FMRFamide acts in vertebrates compared to invertebrates?
A5: While invertebrate FMRFamide receptors are primarily ligand-gated ion channels, the receptors in vertebrates are less well-characterized. There is evidence suggesting FMRFamide might interact with mammalian opioid systems, potentially acting as an endogenous anti-opiate [].
Q6: What is the molecular formula and weight of FMRFamide?
A6: The molecular formula of FMRFamide is C33H46N8O7. Its molecular weight is 650.77 g/mol.
Q7: How does modifying the structure of FMRFamide affect its activity?
A7: Structural modifications to FMRFamide significantly influence its potency and selectivity. For example, substituting phenylalanine with leucine in the second position (FLRFamide) often retains activity but may exhibit altered potency at certain receptors [, ]. Modifying the C-terminal amide group generally abolishes activity [].
Q8: Are there examples of FMRFamide analogs with distinct pharmacological profiles?
A8: Yes, the heptapeptide GDPFLRFamide, found in some mollusks, displays different potencies and sometimes opposing effects compared to FMRFamide. This suggests the presence of distinct receptor subtypes for these peptides [, ].
Q9: What experimental models are used to study FMRFamide's effects?
A9: Research on FMRFamide utilizes various models, including isolated organs (e.g., hearts, muscles) [, ], individual neurons in culture [, ], and whole animal studies [, ]. These models help elucidate the diverse physiological roles of FMRFamide and its analogs.
Q10: Are there specific behaviors in animals linked to FMRFamide signaling?
A10: Yes, studies suggest FMRFamide might be involved in regulating behaviors like feeding and locomotion in mollusks []. In rats, FMRFamide injected intracerebroventricularly has been shown to affect immobility time in the forced swim test, potentially through modulation of brain monoamines [].
Q11: What are some crucial tools and techniques used in FMRFamide research?
A11: Key tools include:
- Electrophysiology: Techniques like voltage-clamp and patch-clamp are vital for studying FMRFamide's effects on ion channels and neuronal activity [, , , , ].
- Molecular Biology: Gene cloning, sequencing, and in situ hybridization help identify and localize FMRFamide receptors and study their expression patterns [, , , ].
- Immunohistochemistry: This technique allows visualization of FMRFamide-containing neurons and their projections in tissues and organs [, , , , ].
- Mass Spectrometry: Helps identify and quantify FMRFamide and related peptides in tissues, providing insights into their processing and distribution [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


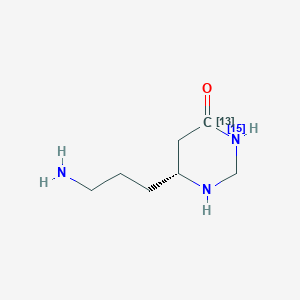
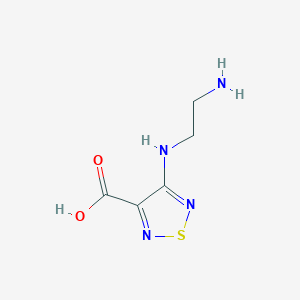
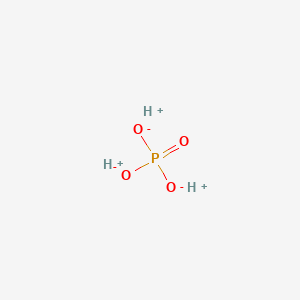
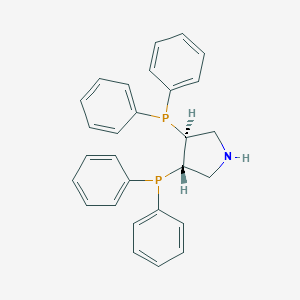
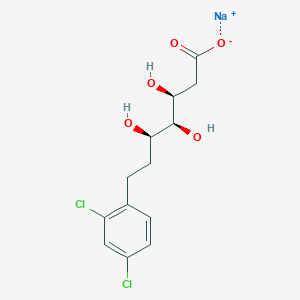


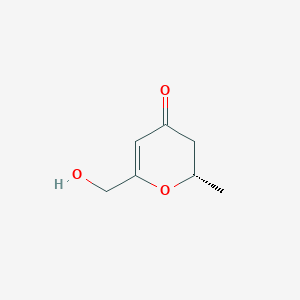
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
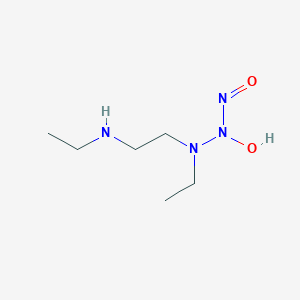
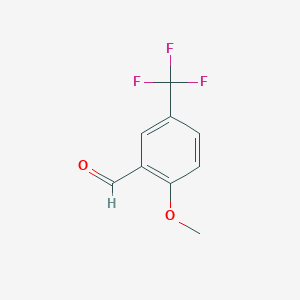
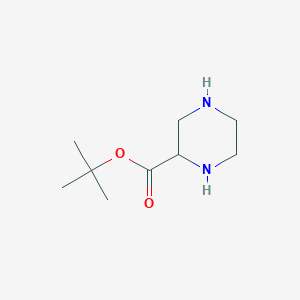
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
